Nitroxinil
Overview
Description
Mechanism of Action
Target of Action
Nitroxynil, also known as Nitroxinil, is primarily used as a veterinary medicine against parasitic worms in sheep and cattle . The compound’s primary targets are the liver fluke, Fasciola hepatica, and to a lesser extent, thread worms in the gastrointestinal tract .
Mode of Action
Nitroxynil acts as an uncoupler of oxidative phosphorylation in the cell mitochondria . This process disturbs the production of ATP, the cellular “fuel”, impairing the parasites’ motility and probably other processes as well .
Biochemical Pathways
The main biochemical pathway affected by Nitroxynil is the oxidative phosphorylation process in the cell mitochondria . By uncoupling this process, Nitroxynil disrupts the production of ATP, leading to impaired motility and other potential effects on the parasites .
Pharmacokinetics
Nitroxynil is usually administered subcutaneously in the form of a water-soluble N-ethylglucamine salt . It is well absorbed after administration, with peak plasma concentrations achieved within a few hours . The compound is extensively metabolized, with unmetabolized Nitroxynil being the major component of the residues in muscle and fat . Excretion is predominantly via the urine .
Result of Action
The primary result of Nitroxynil’s action is the effective treatment of infestations of mature and immature Fasciola hepatica and certain roundworm infestations . By disrupting ATP production and impairing parasite motility, Nitroxynil effectively eliminates these parasitic worms from the host organism .
Biochemical Analysis
Biochemical Properties
Nitroxynil acts as an uncoupler of oxidative phosphorylation in the cell mitochondria . This action disrupts the production of ATP, the cellular “fuel”, impairing the motility of parasites and likely affecting other processes as well
Cellular Effects
The primary cellular effect of Nitroxynil is its impact on parasitic worms within the host organism. By disrupting ATP production, Nitroxynil impairs the motility of these parasites, effectively neutralizing them
Molecular Mechanism
Nitroxynil’s mechanism of action is primarily through its role as an uncoupler of oxidative phosphorylation This process disrupts the production of ATP within the cell mitochondria, which is crucial for the survival and function of the parasites
Temporal Effects in Laboratory Settings
Nitroxynil has been shown to have a residual effect, meaning it not only kills the parasites present in the host at the time of treatment, but also protects against re-infestation for a period of time (up to several weeks) that depends on the dose and the specific parasite
Dosage Effects in Animal Models
The effects of Nitroxynil vary with different dosages in animal models. For instance, in cattle, sheep, and goats, Nitroxynil is administered subcutaneously at a dose level of 10 mg/kg body weight . Overdose can lead to fatalities in adult cattle and calves
Metabolic Pathways
Nitroxynil is extensively metabolized in animals, with no significant species differences in the metabolic pathway . It is predominantly metabolized in the liver to a metabolite that also has flukicidal activity . This explains its efficacy against late immature flukes that migrate through the liver tissues .
Transport and Distribution
Nitroxynil is transported and distributed within cells and tissues via the ABCG2 transporter . This protein affects the bioavailability, tissue accumulation, and milk secretion of Nitroxynil . Differences in Nitroxynil accumulation have been observed in several tissues, with almost 2-fold higher concentration in kidney, small intestine, and testis of mice lacking the Abcg2 gene .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nitroxynil is synthesized through a multi-step process involving the iodination and nitration of hydroxybenzonitrile. The key steps include:
Iodination: Hydroxybenzonitrile is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the meta position.
Industrial Production Methods: Industrial production of nitroxynil typically involves the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The final product is often formulated as a water-soluble ethylglucamine salt for ease of administration in veterinary applications .
Chemical Reactions Analysis
Types of Reactions: Nitroxynil undergoes several types of chemical reactions, including:
Reduction: The nitro group in nitroxynil can be reduced to an amino group under suitable reducing conditions.
Substitution: The iodine atom in nitroxynil can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Various oxidative degradation products.
Reduction: Amino derivatives of nitroxynil.
Substitution: Halogenated or functionalized derivatives of nitroxynil.
Scientific Research Applications
Nitroxynil has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Nitroxynil is often compared with other halogenated phenols and nitriles, such as ioxynil and bromoxynil . These compounds share similar structures but differ in their halogen substituents:
Ioxynil: Contains two iodine atoms at the 3 and 5 positions.
Bromoxynil: Contains two bromine atoms at the 3 and 5 positions.
Uniqueness of Nitroxynil:
Halogen Substitution: Nitroxynil has a single iodine atom and a nitro group, which imparts unique chemical and biological properties.
Anthelmintic Activity: Nitroxynil is particularly effective against liver flukes, whereas ioxynil and bromoxynil are primarily used as herbicides.
Properties
IUPAC Name |
4-hydroxy-3-iodo-5-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3IN2O3/c8-5-1-4(3-9)2-6(7(5)11)10(12)13/h1-2,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKGVABHDAQAJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)I)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3IN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075117 | |
Record name | Nitroxynil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1689-89-0 | |
Record name | Nitroxynil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1689-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitroxinil [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitroxynil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nitroxinil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.350 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NITROXINIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L0EXQ7125 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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